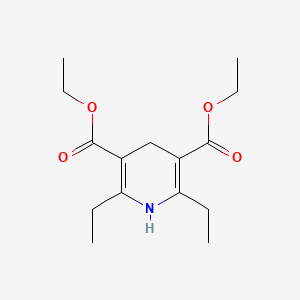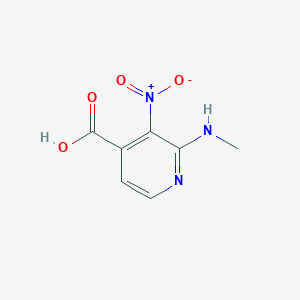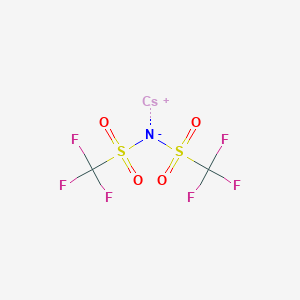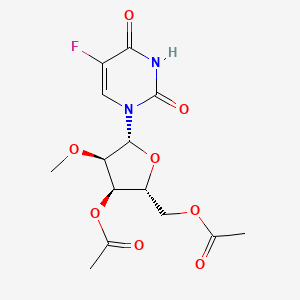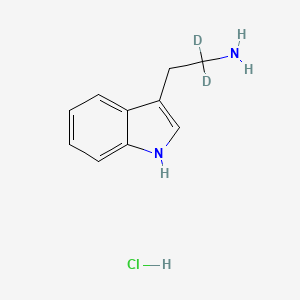![molecular formula C15H14ClF8N3O3 B1436241 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-(piperidin-4-yl)acetamide; trifluoroacetic acid CAS No. 1823188-45-9](/img/structure/B1436241.png)
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-(piperidin-4-yl)acetamide; trifluoroacetic acid
Descripción general
Descripción
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-(piperidin-4-yl)acetamide; trifluoroacetic acid is a useful research compound. Its molecular formula is C15H14ClF8N3O3 and its molecular weight is 471.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-(piperidin-4-yl)acetamide; trifluoroacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-(piperidin-4-yl)acetamide; trifluoroacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiplasmodial Properties
A study by Mphahlele, Mmonwa, and Choong (2017) explored the synthesis of novel compounds involving trifluoroacetic acid, which demonstrated potential antiplasmodial properties against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum. These compounds exhibited low toxicity and were effective in inhibiting the parasite lactate dehydrogenase, an enzyme crucial for the survival of the malarial parasite. This finding highlights the potential use of such compounds in malaria treatment (Mphahlele, Mmonwa, & Choong, 2017).
Crystal Structure and Hydrogen Bonding Studies
In 2018, Mphahlele investigated the crystal structure and hydrogen bonding of certain compounds containing trifluoroacetic acid. The study provided insights into the molecular structure of these compounds, enhancing our understanding of their chemical properties and potential applications in materials science and pharmaceuticals (Mphahlele, 2018).
Synthesis of Aminopyrroles
Khlebnikov, Funt, Tomashenko, and Novikov (2018) developed a method for synthesizing trifluoromethyl-substituted aminopyrroles, using a trifluoromethyl-containing building block. This research provides valuable knowledge for the development of new organic compounds with potential applications in medicinal chemistry and material science (Khlebnikov et al., 2018).
Electrophilic Fluorinating Agent
Banks, Besheesh, and Tsiliopoulos (1996) explored the use of perfluoro-[N-fluoro-N-(4-pyridyl)acetamide] as an electrophilic fluorinating agent. This compound, which incorporates elements of trifluoroacetic acid, demonstrates potential for chemical synthesis, particularly in the fluorination of various organic substrates (Banks, Besheesh, & Tsiliopoulos, 1996).
Thrombin Inhibition
Lee, Kreutter, Pan, Crysler, Spurlino, Player, Tomczuk, and Lu (2007) reported on compounds including 2-(2-Chloro-6-fluorophenyl)acetamides as potent thrombin inhibitors. These compounds, related to the chemical structure , have shown significant potential in the development of new therapeutic agents for conditions like thrombosis (Lee et al., 2007).
Propiedades
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-piperidin-4-ylacetamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClF5N3O.C2HF3O2/c14-9-5-7(13(17,18)19)6-21-10(9)12(15,16)11(23)22-8-1-3-20-4-2-8;3-2(4,5)1(6)7/h5-6,8,20H,1-4H2,(H,22,23);(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGPYPYEMABAGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)C(C2=C(C=C(C=N2)C(F)(F)F)Cl)(F)F.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClF8N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-(piperidin-4-yl)acetamide; trifluoroacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



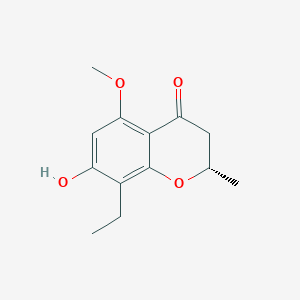
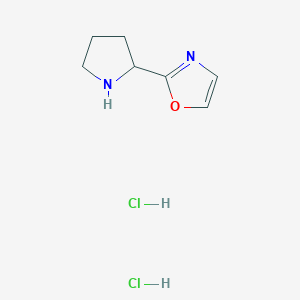
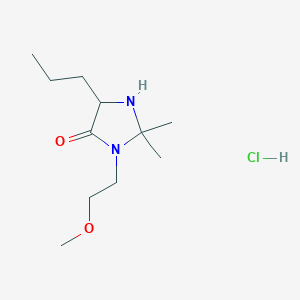
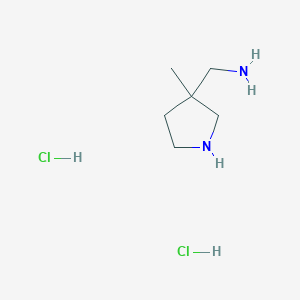
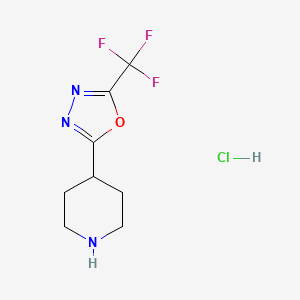

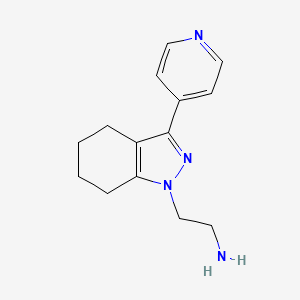
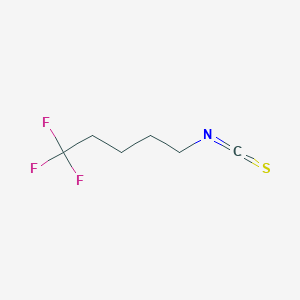
![Ethyl 2-[(3-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B1436170.png)
